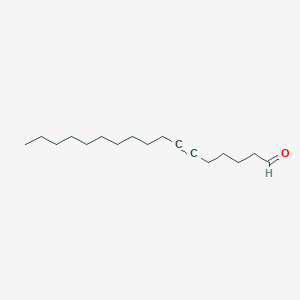
Heptadec-6-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadec-6-ynal is an organic compound with the molecular formula C17H30O. It is characterized by the presence of a triple bond at the sixth carbon and an aldehyde group at the terminal carbon. This compound is part of the aliphatic aldehyde family and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadec-6-ynal can be synthesized through various methods. One common approach involves the use of N-heterocyclic carbene-catalyzed annulation of ynals with amidines. This method allows for the construction of pyrimidin-4-ones under mild conditions and features a broad substrate scope . Another method involves the oxidative strategy to catalytically generate ynal-derived acyl azolium intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Heptadec-6-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The triple bond can be reduced to form alkanes or alkenes.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products Formed
Oxidation: Heptadec-6-ynoic acid.
Reduction: Heptadecane or heptadec-6-ene.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Heptadec-6-ynal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptadec-6-ynal involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to potential biological effects. The triple bond also allows for interactions with enzymes and other molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Heptadec-8-enal: Similar structure but with a double bond instead of a triple bond.
Heptadecane: Saturated hydrocarbon with no functional groups.
Heptadec-6-ene: Contains a double bond at the sixth carbon.
Uniqueness
Heptadec-6-ynal is unique due to the presence of both an aldehyde group and a triple bond. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
823785-48-4 |
|---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
heptadec-6-ynal |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h17H,2-10,13-16H2,1H3 |
InChI Key |
AXSLRNPYJJTKSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14217887.png)
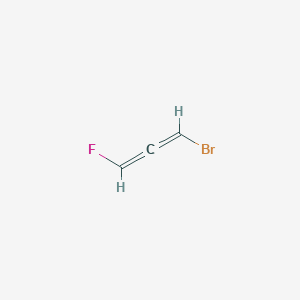
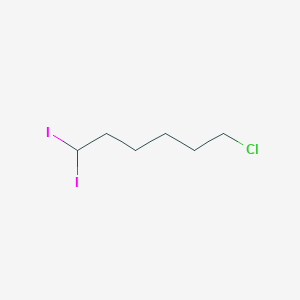
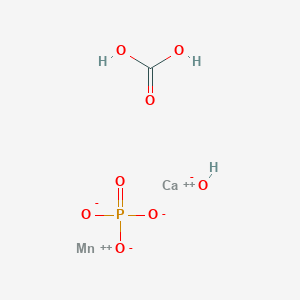
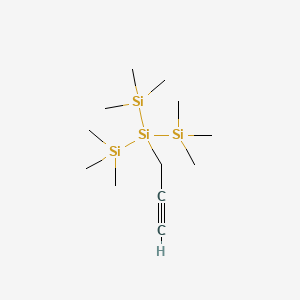
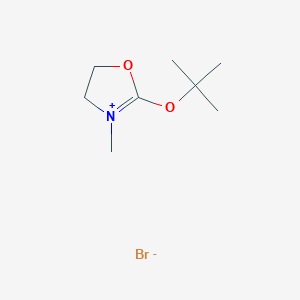

![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14217921.png)
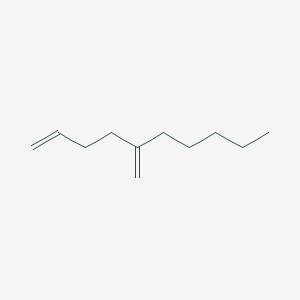
![[(1-Hydroxypropan-2-yl)oxy]acetic acid](/img/structure/B14217933.png)
![2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14217948.png)
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14217960.png)
![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)
![Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate](/img/structure/B14217975.png)
